Isomaltol

説明

特性

IUPAC Name |

1-(3-hydroxyfuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIGCVXMBGOWTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187790, DTXSID301282527 |

Source

|

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3420-59-5, 88511-92-6 |

Source

|

| Record name | Isomaltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NST80C38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isomaltol Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol, a naturally occurring furanone derivative, is a compound of significant interest due to its potential applications in the food and pharmaceutical industries as a flavoring agent and a precursor for synthesizing bioactive molecules. While the chemical synthesis of this compound is well-established, its biosynthesis in microorganisms, particularly fungi, offers a promising avenue for sustainable and cost-effective production. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in fungi. The proposed pathway is primarily centered around the enzymatic activity of α-glucosidases, which catalyze the formation of isomaltose, a key precursor, through their inherent transglycosylation capabilities. This document details the core enzymatic reactions, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the biosynthetic pathway and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound in fungi is not attributed to a single, dedicated biosynthetic gene cluster (BGC) typical for many secondary metabolites. Instead, it is believed to arise from the intricate interplay of carbohydrate metabolism, specifically through the action of α-glucosidases. The proposed pathway involves two main stages:

-

Enzymatic Synthesis of Isomaltose: Fungal α-glucosidases (EC 3.2.1.20), particularly those from species like Aspergillus niger, exhibit significant transglycosylation activity in the presence of high concentrations of substrates such as maltose.[1] This activity facilitates the transfer of a glucosyl moiety from a donor molecule (e.g., maltose) to an acceptor molecule (e.g., glucose or another maltose molecule), forming an α-1,6-glycosidic bond and yielding isomaltooligosaccharides (IMOs), including isomaltose.[1][2]

-

Proposed Conversion of Isomaltose to this compound: The direct enzymatic conversion of isomaltose to this compound in fungi is not yet fully elucidated. It is hypothesized that this conversion may occur spontaneously under specific fermentation conditions (e.g., pH, temperature) or be catalyzed by a yet-to-be-characterized enzyme. The biosynthesis of other furanones in fungi, which involves cyclization and rearrangement reactions of sugar-derived intermediates, provides a potential model for this transformation.[3][4]

Signaling Pathways and Logical Relationships

The production of α-glucosidase and, consequently, isomaltose is subject to regulation by various factors within the fungal cell. The expression of amylolytic enzymes in fungi is often controlled by transcriptional activators that respond to the presence of specific sugars.

Quantitative Data

The enzymatic synthesis of isomaltose, the precursor to this compound, has been quantitatively characterized in several fungal species. The following tables summarize key data related to the α-glucosidase enzyme responsible for this conversion.

Table 1: Kinetic Parameters of Fungal α-Glucosidases

| Fungal Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Aspergillus niger NTG-II-3-64 | p-Nitrophenyl-α-D-glucopyranoside | 0.17 | 18.7 | [1] |

| Aspergillus niger | Maltose | 5 mg/mL | 1000 U/mg | [5] |

| Recombinant A. niger α-glucosidase in Pichia pastoris | pNPG | 0.446 | 43.48 U/mg | [5] |

Table 2: Optimal Conditions for Fungal α-Glucosidase Activity

| Fungal Species | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger NTG-II-3-64 | 4.5 | 60 | [1] |

| Aspergillus niger ITV-01 | 4.3 | 80 | [5] |

| Recombinant A. niger α-glucosidase in Pichia pastoris | 4.5 | 60 | [5] |

Experimental Protocols

Fungal Cultivation for α-Glucosidase Production

This protocol describes the cultivation of Aspergillus niger for the production of extracellular α-glucosidase.

Materials:

-

Aspergillus niger strain

-

Potato Dextrose Agar (PDA) plates

-

Fermentation medium (e.g., Czapek-Dox broth supplemented with maltose)

-

Shaker incubator

Procedure:

-

Inoculate the Aspergillus niger strain onto PDA plates and incubate at 28-30°C for 5-7 days until sporulation.

-

Prepare a spore suspension by adding sterile saline solution with 0.1% Tween 80 to the sporulated culture and gently scraping the surface with a sterile loop.

-

Determine the spore concentration using a hemocytometer.

-

Inoculate the fermentation medium with the spore suspension to a final concentration of 10^6 spores/mL.

-

Incubate the culture in a shaker incubator at 28-30°C and 150-200 rpm for 3-5 days.

-

Harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant containing the extracellular α-glucosidase.

α-Glucosidase Activity Assay

This colorimetric assay is used to determine the activity of α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

-

Fungal culture supernatant (crude enzyme source) or purified α-glucosidase

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

-

Sodium acetate buffer (pH 4.5)

-

Sodium carbonate solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the enzyme solution and sodium acetate buffer.

-

Pre-incubate the mixture at the optimal temperature (e.g., 60°C) for 5 minutes.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding sodium carbonate solution. The addition of sodium carbonate will also develop the yellow color of the p-nitrophenol product.

-

Measure the absorbance of the solution at 410 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of α-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Analysis of Transglycosylation Products (Isomaltose)

This protocol outlines the analysis of isomaltose produced by the transglycosylation activity of α-glucosidase using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Reaction mixture from the transglycosylation reaction

-

HPLC system with a suitable column (e.g., amino-propyl or ligand-exchange column)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

-

Isomaltose standard

Procedure:

-

Terminate the transglycosylation reaction by heat inactivation of the enzyme.

-

Centrifuge the reaction mixture to remove any precipitates.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Elute the sample using an appropriate mobile phase gradient to separate the different sugars.

-

Detect the eluted sugars using an RI or ELSD detector.

-

Identify the isomaltose peak by comparing its retention time with that of the isomaltose standard.

-

Quantify the amount of isomaltose by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthesis of this compound in fungi appears to be a multi-step process initiated by the transglycosylation activity of α-glucosidases to form isomaltose. While the direct enzymatic conversion of isomaltose to this compound remains an area for further investigation, the information presented in this guide provides a solid foundation for researchers exploring the production of this valuable furanone. The detailed protocols and quantitative data will be instrumental in designing experiments to optimize the production of isomaltose and to further elucidate the complete biosynthetic pathway of this compound in fungi. Future research should focus on identifying and characterizing the enzyme or conditions responsible for the conversion of isomaltose to this compound, which will be a critical step towards the development of efficient and sustainable biotechnological processes for this compound production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous expression and biochemical characterization of alpha-glucosidase from Aspergillus niger by Pichia pastroris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Isomaltol in Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltol (1-(3-hydroxyfuran-2-yl)ethanone) is a naturally occurring furan derivative that contributes to the characteristic sweet, caramel-like, and baked aromas of many thermally processed foods. Its formation is primarily a result of the Maillard reaction and caramelization, processes central to the flavor development in a wide array of food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various foodstuffs, its formation pathways, and detailed methodologies for its quantification.

Natural Occurrence and Formation

This compound is not typically found in raw, unprocessed foods. Instead, it is synthesized during heat treatment through the complex cascade of reactions known as the Maillard reaction, which occurs between reducing sugars and amino acids, as well as through the thermal degradation of carbohydrates (caramelization).

Key food products where this compound is naturally formed include:

-

Bakery Products: The crust of bread is a significant source of this compound, where it contributes to the desirable baked aroma. The concentration of related compounds, such as glucosylthis compound, has been found to increase significantly during baking, reaching levels of up to 20.9 mg/kg.[1]

-

Roasted Malt: The roasting of barley to produce specialty malts is a key process for flavor development in brewing. During roasting, Maillard reactions lead to the formation of a variety of flavor compounds, including this compound. Studies have indicated that caramel malts may contain higher concentrations of this compound compared to other roasted malts.[2]

-

Honey: While present in smaller quantities, isomaltose, a disaccharide that can be a precursor to this compound, has been detected in various honey samples, with concentrations ranging from 0.002% to 3.987%.[2] The subsequent heating of honey can further promote the formation of this compound.

Quantitative Data on this compound Occurrence

| Food Product | Analyte | Concentration Range | Analytical Method | Reference |

| Baby Cereals (stored) | Glucosylthis compound | 0.48 to 7.7 mg/kg | HPLC-UV | [1] |

| Pre-baked Bread (crust) | Glucosylthis compound | Not detectable to 20.9 mg/kg | HPLC-UV | [1] |

| Wheat Bread (crust) | Maltosine | up to 19.3 mg/kg | HPLC-MS/MS | [1] |

Note: The data presented for glucosylthis compound and maltosine are for related compounds and not this compound itself, highlighting the need for more targeted quantitative studies on this compound.

Biosynthetic and Formation Pathways

The primary route for this compound formation in food is the Maillard reaction. While the complete pathway is highly complex and can vary based on the specific precursors and reaction conditions, a general overview of the key stages leading to furanone formation is presented below.

Maillard Reaction Pathway to Furanones

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid to form a glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine, a key intermediate. Subsequent degradation of the Amadori product can proceed through various pathways, including 1,2-enolization and 2,3-enolization, leading to the formation of reactive dicarbonyl compounds. These dicarbonyls can then undergo cyclization and dehydration to form furan and furanone derivatives, including this compound.

Caption: Generalized Maillard reaction pathway leading to the formation of this compound.

Plant Biosynthesis of Furanones (Analogous Pathway)

While a specific biosynthetic pathway for this compound in plants has not been fully elucidated, the biosynthesis of structurally related furanones, such as those found in strawberries, provides a valuable model. This pathway originates from primary metabolism, specifically from fructose-1,6-diphosphate.

Caption: Analogous biosynthetic pathway of furanones in plants.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or other detectors are the most common techniques employed.

General Experimental Workflow for this compound Analysis

Caption: General workflow for the quantification of this compound in food samples.

Detailed Methodology: GC-MS Analysis of this compound in Baked Goods

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific food matrices.

1. Sample Preparation and Extraction:

-

Homogenization: A representative sample of the baked good (e.g., bread crust) is finely ground to a homogenous powder.

-

Extraction:

-

Weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Add an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Add 10-20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

-

Vortex vigorously for 1-2 minutes.

-

Sonication for 10-15 minutes in a water bath can improve extraction efficiency.

-

Centrifuge at 4000-5000 rpm for 10 minutes.

-

Collect the supernatant.

-

2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE / QuEChERS):

-

Transfer the supernatant to a dSPE tube containing a mixture of sorbents (e.g., PSA for removing sugars and organic acids, C18 for removing non-polar interferences, and MgSO₄ to remove excess water).

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating furanones.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 40-50°C, ramp up to 220-240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using characteristic ions. Full scan mode can be used for initial identification.

-

Quantification: Based on the peak area ratio of the target analyte to the internal standard, and a calibration curve prepared with pure this compound standards.

-

Detailed Methodology: HPLC-MS/MS Analysis of this compound in Roasted Malt

1. Sample Preparation and Extraction:

-

Homogenization: Grind the roasted malt sample to a fine powder.

-

Extraction:

-

Weigh 1-2 g of the powdered malt into a centrifuge tube.

-

Add an internal standard.

-

Add 10 mL of a suitable extraction solvent (e.g., methanol/water or acetonitrile/water).

-

Follow a similar extraction procedure as described for GC-MS (vortex, sonication, centrifugation).

-

2. Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

-

Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

3. HPLC-MS/MS Instrumental Parameters:

-

High-Performance Liquid Chromatograph (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion for this compound and monitoring specific product ions after fragmentation.

-

Quantification: Based on the peak area ratio of the analyte to the internal standard and a calibration curve.

-

Conclusion

This compound is a key flavor compound naturally formed in a variety of cooked and processed foods, significantly influencing their sensory profiles. Its formation is intricately linked to the Maillard reaction and caramelization processes. While its presence is well-established, detailed quantitative data across a broad range of food products remains an area for further research. The analytical methodologies outlined in this guide, particularly GC-MS and HPLC-MS/MS, provide robust frameworks for the accurate quantification of this compound. A deeper understanding of its natural occurrence and formation pathways is crucial for food scientists and researchers in optimizing food processing for desirable flavor development and for professionals in drug development exploring the biological activities of naturally occurring dietary compounds.

References

The Chemical Synthesis of Isomaltol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isomaltol, a naturally occurring furan derivative, is a key flavoring component found in the crust of bread and is produced through the thermal degradation of sugars.[1] Its characteristic sweet, caramel-like aroma has made it a compound of interest in the food industry. Beyond its organoleptic properties, this compound and its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Core Synthetic Strategies for this compound

The synthesis of this compound can be approached through several distinct pathways, primarily revolving around the transformation of carbohydrates.

Synthesis from Lactose via O-Galactosylthis compound Intermediate

A well-documented method for producing this compound in favorable yields involves the synthesis of an O-glycoside intermediate, O-galactosylthis compound, from lactose. This intermediate is then readily hydrolyzed to yield this compound and galactose.[2] This process is advantageous for its relatively high yields and controlled reaction conditions.

Experimental Protocol: Synthesis of this compound from Lactose

Step 1: Synthesis of O-Galactosylthis compound

-

Materials: α-lactose hydrate, piperidine, glacial acetic acid, absolute ethanol.

-

Procedure:

-

In a 2-liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 360 g (1 mole) of α-lactose hydrate, 85 g (1 mole) of piperidine, and 60 g (1 mole) of glacial acetic acid in 500 ml of methanol.[2]

-

Heat the mixture under reflux with continuous stirring for 24 hours. The temperature will gradually increase from approximately 60°C to 72°C.[2]

-

After 24 hours, add 300 ml of absolute ethanol and cool the flask in an ice-water bath for one hour with continuous stirring to crystallize the product.[2]

-

Filter the precipitate by suction, wash several times with cold ethanol until nearly white, and dry in a vacuum desiccator over anhydrous calcium chloride to a constant weight.[2]

-

The expected yield of O-galactosylthis compound is approximately 106 g (37% of theoretical).[2]

-

Step 2: Hydrolysis of O-Galactosylthis compound to this compound

-

Materials: O-galactosylthis compound, 4-molar orthophosphoric acid, chloroform, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 13 g of crude O-galactosylthis compound in 100 ml of water and add 100 ml of 4-molar orthophosphoric acid to create a 2-molar acidic solution.[2]

-

Steam distill the solution until approximately 900 ml of aqueous distillate is collected. Monitor the distillate with ferric chloride; the distillation is complete when a violet color is no longer observed.[2]

-

Extract the distillate three times with 200 ml portions of chloroform.[2]

-

Combine the chloroform layers, dry over anhydrous sodium sulfate, and distill at atmospheric pressure to remove the chloroform.[2]

-

The crystalline residue is this compound. The yield is approximately 2.3 g (40% of the theoretical amount from the glycoside).[2]

-

Synthesis via Maillard Reaction

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a fundamental process in food chemistry that also provides a route to this compound.[1] This method is typically employed for flavor generation in food products and can be adapted for laboratory-scale synthesis.

Experimental Protocol: General Procedure for Maillard Reaction Synthesis

-

Materials: A reducing sugar (e.g., glucose, fructose), an amino acid (e.g., L-glycine, L-leucine), phosphate buffer.

-

Procedure:

-

Prepare an aqueous solution of the reducing sugar and the amino acid in a phosphate buffer. Optimal reactant ratios can be determined experimentally; for example, a 4:1 molar ratio of D-glucose to L-leucine has been used for the synthesis of isovaleraldehyde, a related Maillard product.[3]

-

Adjust the pH of the solution. The optimal pH can vary; for instance, a pH of 5 was found to be optimal for the aforementioned isovaleraldehyde synthesis.[3]

-

Heat the reaction mixture in a sealed vessel. Reaction temperatures typically range from 95°C to 150°C, with reaction times from 3 to 19 hours.[3][4]

-

After cooling, the this compound can be extracted from the reaction mixture using an appropriate organic solvent, such as chloroform or ethyl acetate.

-

Purify the extracted product using column chromatography or recrystallization.

-

Synthesis of this compound Derivatives

The core structure of this compound can be functionalized to produce a variety of derivatives with potentially enhanced or novel biological activities. The hydroxyl group at the 3-position is a common site for modification, allowing for the synthesis of ethers and esters.

O-Alkylation: Synthesis of this compound Ethers

This compound ethers can be prepared through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an alkyl halide. A representative example is the synthesis of a benzyloxy derivative from a related pyranone.

Experimental Protocol: Synthesis of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one

-

Materials: 2-(hydroxymethyl)-3-hydroxy-4H-pyran-4-one (Kojic acid), potassium carbonate, methanol, benzyl bromide, dichloromethane.

-

Procedure:

-

To a reaction vessel, add 2-(hydroxymethyl)-3-hydroxy-4H-pyran-4-one (15.0 Kg), potassium carbonate (21.9 Kg), and methanol (120 L).[5]

-

Heat the mixture to 70°C and add benzyl bromide (16.8 Kg, 1.1 eq.) dropwise. Maintain the temperature at 70°C for 2 hours.[5]

-

Cool the reaction to room temperature, filter, and concentrate the methanol.[5]

-

Add water (60 L) and dichloromethane (120 L), wash, and separate the layers. Extract the aqueous phase three times with dichloromethane (30 L).[5]

-

Combine the organic phases, concentrate under reduced pressure, and cool to induce filtration, yielding 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. The expected yield is approximately 16.8 Kg (81%).[5]

-

O-Acylation: Synthesis of this compound Esters

Ester derivatives of this compound can be synthesized via Fischer esterification, where this compound is reacted with a carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound Acetate

-

Materials: this compound, glacial acetic acid, concentrated sulfuric acid, 5% sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.), an excess of glacial acetic acid (e.g., 2.0 eq.), and a catalytic amount (2-3 drops) of concentrated sulfuric acid.[6][7]

-

Add boiling stones and heat the mixture under reflux for 50-60 minutes.[6]

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.[7]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography on silica gel.

-

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and a key derivative.

| Synthesis of this compound via O-Galactosylthis compound | |

| Step | Reactants |

| 1. Glycoside Formation | α-Lactose Hydrate, Piperidine, Acetic Acid |

| 2. Hydrolysis | O-Galactosylthis compound, H₃PO₄ |

| Synthesis of this compound Derivatives | |

| Derivative | Reactants |

| 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | Kojic Acid, Benzyl Bromide, K₂CO₃ |

| Isovaleraldehyde (Maillard Product) | D-Glucose, L-Leucine |

Visualizing Synthetic Pathways and Biological Activity

Graphviz diagrams are provided to illustrate key experimental workflows and potential biological signaling pathways.

Synthetic Workflow Diagrams

Caption: Workflow for the two-step synthesis of this compound from lactose.

Potential Anti-Inflammatory Signaling Pathway

This compound and its close analog, maltol, have demonstrated anti-inflammatory properties. Maltol has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β.[8][9] The activation of the NLRP3 inflammasome is closely linked to the NF-κB and MAPK signaling pathways. The following diagram illustrates a simplified view of this pathway and the potential point of inhibition by this compound/maltol.

Caption: Potential inhibition of the NLRP3 inflammasome by this compound.

This guide provides a foundational understanding of the synthesis of this compound and its derivatives. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic strategies for applications in food science, materials science, and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US3054805A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of experimental design methodology to prepare Maillard reaction products from glucose and cysteine inhibitors of polyphenol oxidase from eggplant (Solanum melongena) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic properties of Isomaltol (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Isomaltol (1-(3-hydroxyfuran-2-yl)ethanone), a furan derivative of significant interest in flavor chemistry and as a potential scaffold in drug discovery. This document collates and presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for its characterization and analysis. Detailed experimental protocols are provided to ensure reproducibility, and logical relationships between spectroscopic data and molecular structure are visualized through instructional diagrams.

Introduction

This compound is a naturally occurring furan compound formed during the thermal degradation of sugars and is a key contributor to the flavor profile of many food products, including baked goods.[1] Its chemical structure, featuring a furan ring substituted with a hydroxyl and an acetyl group, makes it a versatile building block in organic synthesis and a molecule of interest for biological screening. Accurate and thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide serves as a centralized repository of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data.

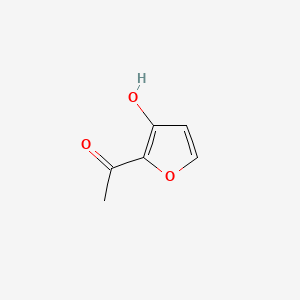

Molecular Structure

-

Systematic Name: 1-(3-hydroxyfuran-2-yl)ethanone

The structural features of this compound, including the aromatic furan ring, the hydroxyl group, and the ketone, give rise to characteristic signals in various spectroscopic analyses.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | d | 1H | H-5 |

| 6.38 | d | 1H | H-4 |

| 2.50 | s | 3H | -CH₃ (acetyl) |

| ~5-6 (broad) | s | 1H | -OH |

Solvent: CDCl₃ (typical)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C=O (acetyl) |

| 155.0 | C-2 |

| 142.0 | C-5 |

| 138.0 | C-3 |

| 110.0 | C-4 |

| 27.0 | -CH₃ (acetyl) |

Solvent: CDCl₃ (typical)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 (broad) | O-H | Stretching |

| ~3100 | C-H (aromatic) | Stretching |

| ~1660 | C=O (conjugated ketone) | Stretching |

| ~1580, 1480 | C=C (furan ring) | Stretching |

| ~1200 | C-O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Chromophore |

| ~280 | Ethanol | π → π* transition of the conjugated system |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maximum (λmax) of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a pair of matched quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the other cuvette with the this compound solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a typical workflow for spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's functional groups with spectroscopic signals.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a robust foundation for the identification and characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are highly characteristic and, when used in conjunction, allow for the unambiguous confirmation of its molecular structure. This information is critical for quality control in the food and flavor industry, for synthetic chemists utilizing this compound as a starting material, and for researchers exploring its potential biological activities.

References

The Thermal Degradation Profile of Isomaltol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isomaltol (2-acetyl-3-hydroxyfuran) is a key flavor component formed during the thermal processing of carbohydrates through the Maillard reaction and caramelization.[1] Its presence contributes significantly to the desirable sensory attributes of many food products. In the pharmaceutical context, understanding the thermal stability of active pharmaceutical ingredients (APIs) and excipients is critical for ensuring product quality, safety, and efficacy, particularly for formulations subjected to heat during manufacturing or storage.

This guide will delve into the primary analytical techniques employed to characterize the thermal degradation of compounds like this compound: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). While specific, published quantitative data on the thermal degradation of pure this compound is scarce, this document will provide detailed experimental protocols and theoretical expectations based on the known chemistry of furan derivatives.

Analytical Methodologies for Thermal Degradation Analysis

The characterization of a compound's response to heat is crucial for predicting its stability and transformation pathways. The following sections detail the standard experimental protocols for the key techniques in thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the temperature ranges in which a material degrades and the kinetics of its decomposition.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known transition temperatures and mass losses are typically used.

-

Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).[2]

-

Atmosphere and Flow Rate: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[3]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG) is also plotted to determine the temperatures of the maximum rates of mass loss.

Table 1: Key Parameters from Thermogravimetric Analysis (TGA) of this compound

| Parameter | Description | Significance for this compound's Thermal Profile |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. | Indicates the initiation of thermal decomposition. A lower Tonset suggests lower thermal stability. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve. | Represents the point of greatest instability under the given heating conditions. |

| Percent Mass Loss | The percentage of the initial sample mass lost at different temperature ranges. | Quantifies the amount of volatile degradation products formed. |

| Residual Mass | The percentage of the initial sample mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue (char) formed. |

dot

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole in the lid to allow for the escape of volatile decomposition products.

-

Reference Pan: Place an empty, sealed DSC pan in the reference position.

-

Atmosphere and Flow Rate: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) will appear as peaks.

Table 2: Key Parameters from Differential Scanning Calorimetry (DSC) of this compound

| Parameter | Description | Significance for this compound's Thermal Profile |

| Melting Point (Tm) | The temperature at which the crystalline solid transitions to a liquid. | A key physical property. Decomposition may occur before, during, or after melting. |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample. | Provides information about the crystallinity of the material. |

| Decomposition Temperature (Td) | The temperature at which decomposition occurs, often observed as a broad endothermic or exothermic peak. | Complements TGA data by showing the energetic nature of the degradation process. |

| Enthalpy of Decomposition (ΔHd) | The heat absorbed or released during decomposition. | Indicates whether the degradation process is endothermic or exothermic. |

dot

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Pyrolysis-GC-MS of this compound

-

Sample Preparation: Place a very small amount of this compound (typically in the microgram range) into a pyrolysis sample holder (e.g., a quartz tube or platinum filament).

-

Pyrolysis:

-

Insert the sample holder into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).[3]

-

-

Gas Chromatography:

-

The pyrolysis products are swept into the GC column by the carrier gas.

-

Separate the components using a suitable temperature program for the GC oven.

-

-

Mass Spectrometry:

-

As components elute from the GC column, they enter the mass spectrometer.

-

Obtain mass spectra for each separated component.

-

-

Data Analysis:

-

Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

-

The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

-

Table 3: Expected Data from Pyrolysis-GC-MS of this compound

| Data Output | Description | Significance for this compound's Thermal Profile |

| Total Ion Chromatogram (TIC) | A plot of the total ion intensity versus retention time, showing the separated degradation products. | Provides a "fingerprint" of the pyrolysis products. |

| Mass Spectra | A plot of ion abundance versus mass-to-charge ratio for each component. | Allows for the identification of the chemical structure of individual degradation products. |

| Identified Compounds | A list of the chemical compounds identified as pyrolysis products. | Reveals the specific molecules formed during the thermal decomposition of this compound. |

Hypothesized Thermal Degradation Pathway of this compound

In the absence of specific experimental data for this compound, a plausible degradation pathway can be hypothesized based on the known thermal decomposition of furan and its derivatives. The furan ring is susceptible to thermal cleavage, and the side chains will also undergo fragmentation.

dot

Caption: Hypothesized Thermal Degradation Pathway of this compound.

The thermal degradation of this compound is likely to proceed through several competing pathways:

-

Side-Chain Elimination: The acetyl and hydroxyl groups are likely points of initial fragmentation. This could lead to the formation of acetic acid and furan or other substituted furans.

-

Ring Cleavage: At higher temperatures, the furan ring itself can undergo cleavage, leading to the formation of smaller, volatile molecules such as carbon monoxide, carbon dioxide, and various small hydrocarbons (e.g., acetylene, ethylene).

The exact distribution of these products would depend on the pyrolysis temperature and other experimental conditions.

Conclusion and Future Directions

This technical guide has outlined the essential methodologies for characterizing the thermal degradation profile of this compound and has presented a hypothesized degradation pathway based on the chemistry of related compounds. For professionals in the pharmaceutical and food industries, a precise understanding of a compound's thermal stability is paramount for process development, formulation design, and ensuring product quality and safety.

There is a clear need for empirical studies on the thermal degradation of this compound to be conducted and published. Future research should focus on:

-

Performing TGA and DSC analyses on pure this compound to obtain quantitative data on its thermal stability.

-

Conducting Py-GC-MS studies at various temperatures to identify the specific degradation products and elucidate the fragmentation pathways.

-

Investigating the kinetics of this compound's thermal decomposition to develop predictive models for its stability under various processing and storage conditions.

The generation of such data will provide a valuable resource for the scientific community and will enable a more informed use of this compound in thermally sensitive applications.

References

The Contribution of Isomaltol to Caramel Flavor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltol, a naturally occurring furan derivative, is a significant contributor to the characteristic sweet, caramel-like, and fruity notes in a variety of thermally processed foods. Formed primarily through the Maillard reaction and caramelization, its unique sensory properties make it a key compound in the flavor profile of caramel. This technical guide provides an in-depth analysis of this compound's role in caramel flavor, including its formation pathways, sensory attributes, and the analytical methodologies used for its quantification. Detailed experimental protocols for the investigation of Maillard reactions, sensory evaluation of caramel, and chromatographic analysis are presented. Furthermore, this guide employs visualizations to illustrate the complex chemical and procedural relationships integral to the study of this important flavor compound.

Introduction to this compound and Caramel Flavor

Caramel flavor is a complex sensory experience resulting from a multitude of volatile and non-volatile compounds produced during the heating of sugars and, in many cases, amino acids. Among the key contributors to the desirable sweet and burnt-sugar notes are furan derivatives, including this compound (1-(3-hydroxyfuran-2-yl)ethanone)[1]. This compound is recognized for its sweet, caramel-like aroma and its function as a flavor enhancer, particularly in baked goods[1].

This compound is formed through two primary non-enzymatic browning reactions: the Maillard reaction, which involves the reaction of a reducing sugar with an amino acid, and caramelization, the thermal degradation of sugars[1]. While both pathways can occur simultaneously, the presence of amino compounds in the Maillard reaction leads to a more complex array of flavor compounds[2]. This compound is noted to have a sweeter and less bitter profile than the closely related compound, maltol, although with a weaker overall intensity[1].

Formation Pathways of this compound

The generation of this compound is intricately linked to the conditions of thermal processing, including temperature, pH, water activity, and the types of precursors present.

The Maillard Reaction

The Maillard reaction is a three-stage process that begins with the condensation of a reducing sugar and an amino compound to form an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a ketosamine, which then undergoes further reactions, including dehydration and fragmentation, to produce a variety of flavor compounds, including furans like this compound[2][3]. The reaction is favored by temperatures between 140°C and 165°C and slightly alkaline conditions[2][4].

Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino compounds. The process involves isomerization and dehydration of sugars to generate various volatile and non-volatile compounds[5]. This reaction typically occurs at higher temperatures than the Maillard reaction. For instance, sucrose caramelizes around 160°C. The process leads to the formation of furans, which contribute nutty and caramel-like flavors[6][7].

Sensory Properties and Quantitative Data

While this compound is known for its sweet and caramel-like aroma, specific quantitative data regarding its flavor profile and concentration in caramel are not widely available in public literature. The following tables summarize the known sensory attributes and provide context with data on related compounds.

Table 1: Sensory Profile of this compound and Related Compounds

| Compound | Odor/Flavor Description | Reference |

|---|---|---|

| This compound | Sweet, caramel-like aroma. | [1] |

| Maltol | Toasty flavor. | |

| Furans (general) | Nutty flavor. |

| Diacetyl | Buttery, butterscotch flavor. | |

Table 2: Quantitative Data (Illustrative for Related Compounds) Note: Specific quantitative data for this compound in caramel is not readily available. The following data for related compounds is provided for context.

| Compound | Matrix | Concentration Range | Method | Reference |

| 4-Methylimidazole (4-MEI) | Caramel Colors | UPLC-MS/MS | [8] | |

| 5-Hydroxymethylfurfural (HMF) | Caramel Models | 3.13 - 90 mg/g | HPLC | [7] |

| 2-Furfural | Ready-to-eat foods | up to 63.2 mg/kg | Not specified | [6][7] |

Table 3: Odor Detection Thresholds (Illustrative) Note: The odor detection threshold for this compound is not specified in the reviewed literature. The following are examples of other flavor compounds.

| Compound | Odor Detection Threshold Value (OTV) | Reference |

| Grapefruit mercaptan | 0.1 ppt | [9] |

| Sotolon | 1 ppt | [9] |

| Strawberry furanone | 40 ppt | [9] |

| Geosmin | 10 ppt | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound and caramel flavor.

Protocol for Maillard Reaction Product Formation (Illustrative)

This protocol describes a general method for generating Maillard reaction products from glucose and an amino acid.

Objective: To produce Maillard reaction products (MRPs) under controlled laboratory conditions for subsequent sensory and chemical analysis.

Materials:

-

Glucose (0.5 M solution)

-

Glycine (0.5 M solution)

-

Phosphate buffer (pH 7.5)

-

Round-bottomed flask (100 mL)

-

Thermostatic oil bath with magnetic stirring

-

Deionized water

Procedure:

-

Combine equal volumes of the 0.5 M glucose solution and the 0.5 M glycine solution in the round-bottomed flask.

-

Adjust the pH of the mixture to 7.5 using the phosphate buffer.

-

Place the flask in the thermostatic oil bath preheated to 120°C.

-

Heat the mixture for 1 hour with continuous magnetic stirring at approximately 800 rpm[10].

-

After 1 hour, immediately cool the reaction mixture in an ice bath to stop the reaction.

-

The resulting MRP solution can be diluted for sensory analysis or extracted for chemical analysis.

Protocol for Descriptive Sensory Analysis of Caramel

This protocol outlines a method for the sensory evaluation of caramel using a trained panel.

Objective: To identify and quantify the sensory attributes of caramel samples.

Panelist Training (approx. 80-150 hours):

-

Attribute Generation: Panelists are presented with a wide range of caramel samples and collectively generate a lexicon of descriptive terms for aroma, flavor, and texture.

-

Reference Standards: Prepare reference standards for each attribute (e.g., diluted vanillin solution for "vanilla" notes, brown sugar solution for "brown sugar" notes).

-

Scaling Practice: Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

-

Performance Evaluation: Panelist performance is monitored for consistency and accuracy.

Evaluation Procedure:

-

Sample Preparation: Prepare caramel samples by diluting 15 g of caramel in water to a final volume of 100 mL[11].

-

Presentation: Serve samples at a controlled temperature in coded, covered containers under red light to mask visual differences[12].

-

Evaluation: Panelists evaluate the samples individually in isolated booths. They rate the intensity of each attribute on the provided scale.

-

Data Collection: Data is collected using sensory analysis software.

-

Data Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between samples for each attribute. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Protocol for Quantification by HPLC-RID

This protocol provides a method for the simultaneous determination of sugars and polyols, which can be adapted for the analysis of this compound in a caramel matrix.

Objective: To quantify the concentration of sugars and sugar alcohols in a sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Instrumentation and Conditions:

-

HPLC System: Equipped with a degasser, pump, autosampler, column oven, and refractive index detector.

-

Column: Shodex Sugars SP0810 (Pb2+)[13].

-

Mobile Phase: Distilled water[13].

-

Flow Rate: 0.5 mL/min[13].

-

Column Temperature: 80°C[13].

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 0.1–5 mg/mL) for each analyte (including an this compound standard) in distilled water[13].

-

Sample Preparation:

-

Accurately weigh a known amount of the caramel sample.

-

Dissolve the sample in a known volume of distilled water.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve for each analyte.

-

Inject the prepared sample solution.

-

-

Quantification:

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each analyte in the sample by using the calibration curve.

-

Conclusion

This compound is a pivotal component in the intricate flavor matrix of caramel, contributing desirable sweet and caramel-like notes. Its formation is a direct consequence of the Maillard reaction and caramelization, with the specific processing conditions dictating its concentration and the overall sensory profile of the final product. While direct quantitative data for this compound in various caramel products remains a subject for further research, the methodologies outlined in this guide provide a robust framework for its investigation. The combined application of controlled synthesis, detailed sensory analysis, and precise chromatographic quantification will continue to unravel the complex chemistry of caramel flavor and the specific contributions of compounds like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. futurelearn.com [futurelearn.com]

- 4. youtube.com [youtube.com]

- 5. Food caramels: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 10. env.go.jp [env.go.jp]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

In-Silico Modeling of Isomaltol Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltol, a naturally occurring furan derivative formed during the thermal processing of carbohydrates, has garnered interest for its potential biological activities. While its sensory properties are well-documented, the specific molecular targets and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive overview of the in-silico methodologies that can be employed to investigate the receptor binding profile of this compound. Due to the current absence of publicly available experimental binding data for this compound, this document serves as a methodological roadmap, utilizing the Gamma-aminobutyric acid type A (GABA-A) receptor as a plausible, hypothetical target for illustrative purposes. The guide details the necessary computational and experimental protocols, from molecular docking and dynamics simulations to in-vitro binding assays, providing researchers with a framework to elucidate the pharmacodynamics of this compound and similar small molecules.

Introduction

This compound is a heterocyclic organic compound that contributes to the flavor and aroma of various food products.[1] Beyond its organoleptic properties, preliminary studies on related compounds like maltol suggest potential antioxidant and anti-inflammatory activities.[1] Understanding the interaction of this compound with biological receptors is a critical step in evaluating its therapeutic potential. In-silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at a molecular level, guiding further experimental validation.[2]

This guide will delineate a systematic approach to the in-silico modeling of this compound's binding to a putative receptor, using the GABA-A receptor as a case study. The GABA-A receptor, a ligand-gated ion channel, is a well-established target for a wide range of therapeutic agents, and its modulation can elicit sedative, anxiolytic, and anticonvulsant effects.[3]

In-Silico Modeling Workflow

The in-silico investigation of this compound's receptor binding potential involves a multi-step computational workflow. This process begins with the preparation of both the ligand (this compound) and the receptor protein, followed by molecular docking to predict the binding pose and affinity, and finally, molecular dynamics simulations to assess the stability of the predicted complex.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The output of a docking simulation includes a binding score, which is an estimation of the binding affinity.

Table 1: Predicted Binding Affinities of this compound and Reference Compounds with the GABA-A Receptor (Hypothetical Data)

| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| This compound | -6.5 | TYR157, THR202 |

| Diazepam (Reference) | -9.2 | TYR157, PHE77, TYR210 |

| Flumazenil (Reference) | -8.8 | TYR58, TYR160, THR202 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined experimentally.

Molecular Dynamics Simulation

To assess the stability of the predicted binding pose of this compound within the GABA-A receptor's binding site, a molecular dynamics (MD) simulation would be performed. This technique simulates the movement of atoms in the protein-ligand complex over time, providing insights into the flexibility of the complex and the persistence of key interactions.

Experimental Validation

The predictions from in-silico modeling must be validated through experimental methods. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4]

Radioligand Competition Binding Assay Protocol

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the GABA-A receptor.

-

Receptor Preparation: Membranes from cells expressing the GABA-A receptor are prepared and protein concentration is determined.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

-

Radioligand: A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [3H]-Flunitrazepam) is used.

-

Competition Assay:

-

A fixed concentration of the radioligand and receptor preparation are incubated with varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

Table 2: Quantitative Binding Parameters for this compound at the GABA-A Receptor (Hypothetical Experimental Data)

| Parameter | Value | Unit |

| IC50 | 5.2 | µM |

| Ki | 2.8 | µM |

| Hill Slope | 1.1 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

Binding of an agonist to the GABA-A receptor potentiates the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[3] The downstream signaling cascade can be visualized to understand the functional consequences of this compound's potential interaction with the receptor.

Pharmacokinetic (ADME) Profile

For any compound to be a viable therapeutic agent, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These can be predicted in-silico to identify potential liabilities early in the drug discovery process.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Method |

| Absorption | ||

| Caco-2 Permeability | Moderate | In-silico model |

| Human Intestinal Absorption | High | In-silico model |

| Distribution | ||

| Plasma Protein Binding | Low | In-silico model |

| Blood-Brain Barrier Permeant | Yes | In-silico model |

| Metabolism | ||

| CYP2D6 Inhibitor | No | In-silico model |

| CYP3A4 Inhibitor | No | In-silico model |

| Excretion | ||

| Renal Clearance | High | In-silico model |

Note: The data presented in this table is based on predictions from publicly available cheminformatics tools and should be experimentally verified.

Conclusion

This technical guide outlines a comprehensive in-silico and experimental workflow for characterizing the receptor binding profile of this compound. While specific experimental data for this compound's receptor interactions are currently lacking, the methodologies presented here provide a robust framework for future research. The use of the GABA-A receptor as a hypothetical target illustrates the power of computational approaches to generate testable hypotheses and guide experimental design. Further investigation, following the protocols detailed in this guide, is warranted to elucidate the true molecular targets of this compound and to assess its potential as a modulator of physiological processes. Such studies will be instrumental in unlocking the therapeutic potential of this and other naturally derived small molecules.

References

- 1. This compound (CAS 3420-59-5) - Research Compound [benchchem.com]

- 2. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Toxicological Profile of Isomaltol and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isomaltol, a naturally occurring furan derivative found in a variety of food products, has garnered interest for its potential applications in the food and pharmaceutical industries. Understanding its toxicological profile and that of its metabolites is paramount for ensuring its safe use. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Acute and Chronic Toxicity

Currently, specific quantitative data on the acute toxicity (e.g., LD50) and chronic toxicity (e.g., No-Observed-Adverse-Effect Level or NOAEL) of this compound is not extensively documented in publicly available literature. However, studies on the structurally related sugar substitute, Isomalt, have shown it to be largely non-toxic. In chronic toxicity and carcinogenicity studies, rats and mice fed diets containing up to 10% Isomalt for up to 2.5 years showed no significant adverse effects on appearance, behavior, or mortality rate.[1] Some changes common to poorly digestible carbohydrates, such as caecal enlargement, were observed at high doses.[1]

Genotoxicity and Mutagenicity

Cytotoxicity

In vitro studies are essential for determining the potential of a compound to cause cell death. While specific cytotoxicity data (e.g., CC50 values) for this compound against a range of cell lines is not detailed in the available literature, preliminary research suggests it may possess antioxidant properties, which could be protective against certain types of cellular damage.[4]

Metabolism and Metabolite Profile

The metabolic fate of this compound is a key determinant of its potential toxicity, as metabolites can sometimes be more active or toxic than the parent compound.[5] Preliminary in silico predictions and metabolic studies suggest that a primary route of this compound metabolism is glucuronidation, leading to the formation of an this compound-glucuronide conjugate.[4] The toxicological profile of this and other potential metabolites has not been extensively characterized.

The general workflow for identifying and assessing the safety of drug metabolites, as outlined by regulatory bodies like the FDA, provides a framework for future studies on this compound.[6] This involves identifying metabolites present in humans and determining if they are also present in the animal species used for toxicological testing.

Caption: A generalized workflow for the metabolism of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not widely published. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Example Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

This assay is used to evaluate the mutagenic potential of a substance.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Caption: Workflow for the Ames test with and without metabolic activation.

Data Summary

Due to the limited availability of specific quantitative toxicological data for this compound and its metabolites, a comprehensive data table cannot be constructed at this time. The following table summarizes the available qualitative information.

| Toxicological Endpoint | This compound | Isomalt (Related Compound) |

| Acute Toxicity (LD50) | Data not available | Data not available |

| Chronic Toxicity (NOAEL) | Data not available | No significant adverse effects at 10% in diet (rats, mice)[1] |

| Genotoxicity/Mutagenicity | Data not available | No evidence of mutagenicity in Ames test for Isomaltulose[3] |

| Carcinogenicity | Data not available | No evidence of carcinogenic potential (rats, mice)[1] |

| Cytotoxicity | Preliminary evidence of antioxidant properties[4] | Data not available |

| Primary Metabolites | This compound-glucuronide (predicted)[4] | Not applicable |

Conclusion and Future Directions

The current body of publicly available literature lacks detailed, quantitative toxicological data specifically for this compound and its metabolites. While related compounds like Isomalt and Isomaltulose have been shown to have a favorable safety profile, direct extrapolation of these findings to this compound is not scientifically sound.